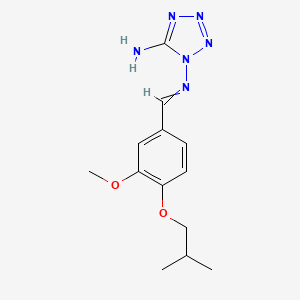
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide, also known as BAM-15, is a small molecule that has gained attention in recent years due to its potential as a therapeutic agent. It belongs to a class of compounds called uncouplers, which work by disrupting the mitochondrial membrane potential and altering cellular metabolism.
Wirkmechanismus
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide works by disrupting the mitochondrial membrane potential, which is the driving force behind ATP synthesis. By uncoupling oxidative phosphorylation, this compound reduces the efficiency of mitochondrial respiration and alters cellular metabolism. This can lead to changes in cellular signaling, metabolism, and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit tumor growth. In neurons, it can protect against oxidative stress and improve mitochondrial function. In adipocytes, it can increase insulin sensitivity and promote weight loss. However, the exact mechanisms underlying these effects are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide is its ability to uncouple mitochondrial respiration in a dose-dependent manner. This allows researchers to study the effects of mitochondrial dysfunction on cellular metabolism and disease. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its effects on mitochondrial function can be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are many potential future directions for research on 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in cancer therapy, where it may be used in combination with other drugs to induce apoptosis and inhibit tumor growth. Additionally, further studies are needed to better understand the mechanisms underlying its effects on cellular metabolism and disease.
Conclusion
In conclusion, this compound is a small molecule with potential as a therapeutic agent in various scientific fields. Its ability to uncouple mitochondrial respiration has made it a valuable tool for investigating the role of mitochondria in cellular metabolism and disease. However, further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-methylbenzaldehyde with piperidine, followed by the addition of benzylbromide and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained through a carboxylation reaction with carbon dioxide.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide has been studied extensively in various scientific fields, including bioenergetics, cancer research, and neurodegenerative diseases. Its ability to uncouple mitochondrial respiration has made it a valuable tool for investigating the role of mitochondria in cellular metabolism and disease.
Eigenschaften
IUPAC Name |
4-benzyl-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-8-9-20(25-2)19(14-16)22-21(24)23-12-10-18(11-13-23)15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKUSTHJAQCKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)


![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)
![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)

![N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5713355.png)




![methyl 4-({[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5713403.png)